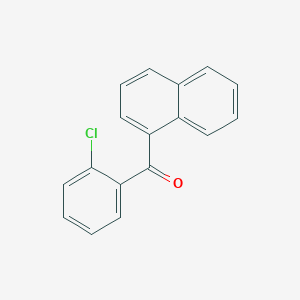

(2-Chlorophenyl)(naphthalen-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBLTMAVWDQIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chlorophenyl Naphthalen 1 Yl Methanone and Analogous Diaryl Ketones

Catalytic Strategies in Carbonylative Coupling Reactions.

Transition-metal catalysis has emerged as a powerful tool for the efficient construction of diaryl ketones, offering high yields and functional group tolerance under relatively mild conditions.

Palladium-Catalyzed Approaches, including Suzuki–Miyaura Reactions and C(sp²)–H Thianthrenation.

Palladium catalysts are at the forefront of diaryl ketone synthesis, primarily through carbonylative coupling reactions. The carbonylative Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a carbon monoxide (CO) source, is a widely adopted method. magtech.com.cnresearchgate.net This approach has seen significant advancements, including the use of various palladium precursors, phosphine (B1218219) ligands, and heterogeneous catalyst systems to improve efficiency and reusability. magtech.com.cn Innovations have also focused on replacing high-pressure CO gas with safer and more convenient CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆) or through the in situ release of CO from other molecules. researchgate.net

A more recent and highly innovative palladium-catalyzed method involves the C(sp²)–H thianthrenation of arenes. nih.govacs.org This strategy allows for the site-selective functionalization of C-H bonds, which are typically inert. nih.govacs.orgnih.gov Arenes are first converted to aryl thianthrenium salts, which then undergo a palladium-catalyzed carbonylative cross-coupling reaction with arylboronic acids to produce a diverse range of diaryl ketones in good to excellent yields. nih.govacs.org This method provides a powerful tool for the late-stage modification of complex molecules. nih.govrsc.org

| Aryl Halide | Arylboronic Acid | CO Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | CO gas (1 atm) | Polysilane/alumina-supported Pd nanoparticles | Excellent | organic-chemistry.org |

| Aryl Iodide | Arylboronic Acid | Mo(CO)₆ | Pd(TFA)₂ | Moderate to Excellent | researchgate.net |

| Aryl thianthrenium salt | Arylboronic acid | CO gas | Pd(OAc)₂/DPPP | Good to Excellent | nih.govacs.org |

Nickel-Mediated Decarbonylation and C-C Bond Activation.

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium for the synthesis and manipulation of diaryl ketones. A significant application of nickel catalysis is the decarbonylation of unstrained diaryl ketones to form biaryls. nih.govacs.org This reaction, typically catalyzed by a Ni(0) complex with an N-heterocyclic carbene (NHC) ligand, proceeds via the cleavage of a C-C bond and offers high functional group tolerance and excellent yields. nih.govacs.org

Furthermore, nickel catalysts are effective in mediating C-C bond activation, enabling the synthesis of ketones from various starting materials. For instance, nickel-catalyzed dehydrogenative cross-coupling of primary alcohols with organotriflates can produce ketones. acs.org Nickel catalysis can also be employed in the cross-coupling of esters with organoboron reagents to yield ketones, demonstrating catalyst-controlled chemoselectivity for C(acyl)-O bond activation over other potentially reactive bonds. researchgate.net

Other Transition Metal Catalysis for Ketone Formation.

Beyond palladium and nickel, other transition metals such as rhodium and copper are also utilized in the synthesis of diaryl ketones. Rhodium catalysts have been shown to be effective in the direct ortho C-H arylation of ketones with boron reagents, providing a regioselective route to functionalized aryl ketones. acs.org Rhodium complexes can also catalyze the intramolecular C-H insertion of α-aryl-α-diazo ketones to form cyclic ketones like α-aryl cyclopentanones. organic-chemistry.orgnih.gov

Copper-catalyzed reactions have also been developed for the synthesis of diaryl 1,2-diketones from aryl iodides and propiolic acids. acs.orgnih.gov These reactions proceed via a direct decarboxylative coupling and subsequent oxidation. acs.orgnih.gov Additionally, copper catalysis can be employed in the synthesis of α-aryl ketones through the direct arylation of simple ketones. researchgate.net

Non-Catalytic and Stoichiometric Synthetic Routes.

While catalytic methods are often preferred for their efficiency, non-catalytic and stoichiometric approaches remain valuable for the synthesis of specific diaryl ketones, offering alternative reaction pathways and selectivities.

Aryltin-Aroyl Chloride Catalyst-Free Reactions.

A notable catalyst-free method for the synthesis of asymmetric diaryl ketones involves the reaction of trimethylarylstannanes with aroyl chlorides. conicet.gov.ar This reaction is typically carried out in a high-boiling solvent like chlorobenzene (B131634) and proceeds in good yields. conicet.gov.ar A key advantage of this method is its complete regioselectivity, which is governed by the ipso-substitution of the trimethylstannyl group, allowing for the synthesis of diaryl ketones that may not be easily accessible through methods influenced by substituent directing effects. conicet.gov.arresearchgate.net The reaction conditions are also mild enough to be compatible with acid-sensitive molecules. conicet.gov.ar

| Trimethylarylstannane | Aroyl Chloride | Yield (%) | Reference |

|---|---|---|---|

| Trimethyl(phenyl)stannane | Benzoyl chloride | 65 | conicet.gov.ar |

| Trimethyl(phenyl)stannane | 1-Naphthoyl chloride | 60 | conicet.gov.ar |

| Trimethyl(o-tolyl)stannane | Benzoyl chloride | 71 | conicet.gov.ar |

Grignard Reagent Additions and Derivatization for Alkyl-1-naphthyl Ketones.

Grignard reagents are classic and versatile nucleophiles in organic synthesis, widely used for the formation of carbon-carbon bonds. sigmaaldrich.com The addition of a Grignard reagent to an acid chloride is a direct and efficient method for the synthesis of ketones, including alkyl-1-naphthyl ketones. wisc.edu To prevent the over-addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol, the reaction is often carried out at low temperatures. wisc.edu

An alternative approach involves the reaction of Grignard reagents with nitriles. leah4sci.comlibretexts.org The Grignard reagent adds to the nitrile to form an imine salt, which can then be hydrolyzed to yield the corresponding ketone. libretexts.org This two-step process provides a reliable route for the synthesis of ketones from nitriles. For instance, the reaction of an appropriate Grignard reagent with 1-naphthonitrile (B165113) would yield an alkyl-1-naphthyl ketone after hydrolysis. scribd.com

Novel Reagent and Surrogate Applications in Ketone Synthesis

The quest for milder, safer, and more efficient synthetic protocols has led to the exploration of novel reagents and surrogates that circumvent the challenges associated with traditional methods. This is particularly evident in carbonylation reactions, a key strategy for the formation of ketones.

Palladium-catalyzed carbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the synthesis of diaryl ketones. stackexchange.comresearchgate.net Traditionally, these reactions have relied on the use of gaseous carbon monoxide (CO), a highly toxic and flammable gas that requires specialized handling equipment. stackexchange.com To mitigate these hazards, significant research has been directed towards the development of carbon monoxide surrogates—stable, non-gaseous compounds that release CO in situ.

A variety of compounds have been successfully employed as CO surrogates in palladium-catalyzed carbonylative couplings. These surrogates offer a safer and more convenient alternative to gaseous CO, making carbonylation chemistry more accessible for laboratory-scale synthesis. stackexchange.com The choice of surrogate often depends on the specific reaction conditions and substrate compatibility.

One common and inexpensive surrogate is N,N-dimethylformamide (DMF), which can serve as a source of both carbon monoxide and the dimethylamino group in certain reactions. psu.edu Other notable examples include chloroform, formic acid and its derivatives, and metal carbonyls such as molybdenum hexacarbonyl [Mo(CO)₆]. stackexchange.compsu.edu More recently, light-activated CO donors have been developed, which release CO upon irradiation with low-power LEDs, offering precise temporal control over the carbonylation process. acs.org

The application of these surrogates in carbonylative Suzuki-Miyaura reactions provides a direct route to unsymmetrical diaryl ketones. For instance, the synthesis of a diaryl ketone analogous to (2-Chlorophenyl)(naphthalen-1-yl)methanone could be envisioned via the palladium-catalyzed coupling of 1-bromonaphthalene (B1665260) with (2-chlorophenyl)boronic acid in the presence of a suitable CO surrogate. The reaction proceeds through the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion, transmetalation with the boronic acid, and reductive elimination to yield the desired diaryl ketone.

Interactive Data Table: CO Surrogates in Diaryl Ketone Synthesis

| Aryl Halide | Aryl Boronic Acid | CO Surrogate | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 89 |

| 4-Iodotoluene | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 88 |

| 1-Iodo-4-methoxybenzene | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 80 |

| 1-Iodo-4-fluorobenzene | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 84 |

| 1-Iodonaphthalene (B165133) | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 55 |

| 2-Iodothiophene | Phenylboronic acid | Fe(CO)₅ | PdCl₂(dppf) | K₂CO₃ | Toluene | 54 |

| 4-Bromoanisole | Phenylboronic acid | DMF | Pd(OAc)₂/Xantphos | KHCO₃ | DMF | 92 |

| 4-Bromotoluene | Phenylboronic acid | DMF | Pd(OAc)₂/Xantphos | KHCO₃ | DMF | 85 |

Data synthesized from multiple sources, including references psu.edugoogle.com.

Tandem, or domino, reactions offer a powerful strategy for increasing molecular complexity in a single synthetic operation, thereby enhancing efficiency by reducing the number of purification steps and minimizing waste. A notable example is the synthesis of substituted naphthyl ketones from ortho-alkynylacetophenone derivatives. myttex.net This methodology involves a tandem reaction sequence initiated by the in situ incorporation of an acetal, followed by an intramolecular heteroalkyne metathesis/annulation. myttex.net

In this process, the ortho-alkynylacetophenone starting material is first converted to an acetal. This intermediate then undergoes an intramolecular metathesis between the alkyne and the carbonyl group of the acetal, followed by an annulation reaction to construct the naphthalene (B1677914) core. This innovative approach allows for the formation of highly substituted naphthyl ketones from readily available starting materials. A deuterium (B1214612) labeling study has been conducted to elucidate the mechanism of this transformation. myttex.net

Interactive Data Table: Tandem Heteroalkyne Metathesis/Annulation for Naphthyl Ketones

| ortho-Alkynylacetophenone Substrate | Alcohol | Catalyst | Product | Yield (%) |

| 1-(2-(phenylethynyl)phenyl)ethan-1-one | Ethylene (B1197577) glycol | 5-Sulfosalicylic acid | (4-methylnaphthalen-1-yl)(phenyl)methanone | 85 |

| 1-(2-(p-tolylethynyl)phenyl)ethan-1-one | Ethylene glycol | 5-Sulfosalicylic acid | (4-methylnaphthalen-1-yl)(p-tolyl)methanone | 82 |

| 1-(2-((4-methoxyphenyl)ethynyl)phenyl)ethan-1-one | Ethylene glycol | 5-Sulfosalicylic acid | (4-methoxyphenyl)(4-methylnaphthalen-1-yl)methanone | 80 |

| 1-(2-((4-chlorophenyl)ethynyl)phenyl)ethan-1-one | Ethylene glycol | 5-Sulfosalicylic acid | (4-chlorophenyl)(4-methylnaphthalen-1-yl)methanone | 78 |

| 1-(2-(cyclohex-1-en-1-ylethynyl)phenyl)ethan-1-one | Ethylene glycol | 5-Sulfosalicylic acid | (cyclohex-1-en-1-yl)(4-methylnaphthalen-1-yl)methanone | 75 |

Data derived from the study by Seetharaman and Balamurugan. myttex.net

Regioselective Synthesis and Stereochemical Control in Diaryl Ketone Formation

The synthesis of unsymmetrical diaryl ketones like this compound necessitates precise control over regioselectivity. The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, and its application to naphthalene has been studied extensively. psu.edumyttex.net The acylation of naphthalene can lead to substitution at either the α (1-position) or β (2-position), and the regiochemical outcome is highly dependent on the reaction conditions, particularly the solvent and the nature of the acylating agent complex. stackexchange.compsu.edumyttex.net

For the synthesis of this compound, the desired outcome is exclusive acylation at the 1-position of the naphthalene ring with 2-chlorobenzoyl chloride. Generally, Friedel-Crafts acylation of naphthalene in non-polar solvents such as carbon disulfide or chlorinated hydrocarbons favors the formation of the α-substituted product, which is the kinetic product. rsc.org In contrast, using polar solvents like nitrobenzene (B124822) tends to yield the β-substituted isomer, the thermodynamic product. rsc.org The steric bulk of the acylating agent, an acid chloride-Lewis acid complex, also plays a crucial role; larger complexes experience greater steric hindrance at the more crowded α-position, potentially favoring β-substitution. stackexchange.commyttex.net Therefore, careful selection of a non-polar solvent like ethylene chloride or methylene (B1212753) chloride and a pre-formed complex of 2-chlorobenzoyl chloride with a Lewis acid such as aluminum chloride would be expected to favor the formation of the desired this compound. myttex.net

Beyond regioselectivity, stereochemical control is a critical aspect of modern synthetic chemistry. For diaryl ketones with bulky ortho substituents, such as this compound, the possibility of atropisomerism arises. acs.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov The steric clash between the ortho-chloro group on the phenyl ring and the peri-hydrogen on the naphthalene ring could create a significant barrier to rotation around the carbonyl-naphthalene bond, potentially allowing for the isolation of stable, non-interconverting rotational isomers. The synthesis of such compounds in an atroposelective manner, yielding a single enantiomer, represents a significant synthetic challenge and is an active area of research. acs.orgacs.org Methodologies for achieving this often rely on chiral catalysts or auxiliaries to control the orientation of the aryl groups during the key bond-forming step.

Advanced Spectroscopic Characterization and Elucidation of 2 Chlorophenyl Naphthalen 1 Yl Methanone Structure and Electronic Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvatochromism

The electronic absorption spectrum of (2-Chlorophenyl)(naphthalen-1-yl)methanone is characterized by distinct absorption bands in the ultraviolet-visible region, which arise from the promotion of electrons from lower to higher energy molecular orbitals.

Analysis of n→π* and π→π* Transitions

The UV-Vis spectrum of aromatic ketones like this compound typically displays two main types of electronic transitions: π→π* and n→π. The π→π transitions are generally of high intensity and are associated with the excitation of an electron from a bonding π orbital to an antibonding π* orbital. scialert.net These transitions are expected to give rise to strong absorption bands in the spectrum of the title compound, originating from the conjugated π systems of the chlorophenyl and naphthyl rings.

In contrast, the n→π* transition involves the promotion of an electron from a non-bonding (n) orbital, primarily localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. This transition is typically of lower intensity compared to the π→π* transitions. scialert.net For this compound, the n→π* transition is expected to appear as a weaker absorption band at a longer wavelength.

Influence of Solvent Polarity on Absorption Bands

The position of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.gov

Conversely, the n→π* transition often exhibits a hypsochromic (blue) shift with increasing solvent polarity. scialert.net This is because the non-bonding electrons on the carbonyl oxygen can interact with polar solvent molecules, particularly those capable of hydrogen bonding, which lowers the energy of the ground state more than the excited state. scialert.netnih.gov The study of these solvatochromic shifts can provide valuable information about the nature of the electronic transitions and the interactions between the solute and solvent molecules. nih.govresearchgate.net

Intramolecular Charge-Transfer (CT) Complex Characterization

In molecules containing both electron-donating and electron-accepting moieties, it is possible for an intramolecular charge-transfer (ICT) complex to form upon photoexcitation. ossila.comuni-heidelberg.de In this compound, the naphthalene (B1677914) ring can act as an electron donor, while the chlorophenyl group, along with the carbonyl bridge, can function as an electron acceptor. The presence of an ICT state can be identified by a broad and structureless emission band that is highly sensitive to solvent polarity. acs.orgrsc.org A significant red-shift in the emission spectrum with increasing solvent polarity is a strong indicator of an ICT state, as the highly polar excited state is stabilized by the polar solvent. digitellinc.com

Infrared (IR) Spectroscopy: Vibrational Analysis of Carbonyl and Aromatic Moieties

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is expected to be dominated by absorption bands arising from the carbonyl group and the aromatic rings.

The most characteristic feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration. For benzophenone (B1666685) and its substituted derivatives, this band typically appears in the region of 1630-1680 cm⁻¹. researchgate.netresearchgate.netnih.gov For the related compound (2-Chlorophenyl)(phenyl)methanone, a strong C=O stretching band is observed. chemicalbook.com Therefore, a similar strong absorption band is expected for this compound in this region.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. ysu.am The in-plane C-C stretching vibrations of the aromatic rings typically give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. ysu.am Additionally, the C-Cl stretching vibration of the chlorophenyl group is expected to produce a characteristic absorption band in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidation of Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule, allowing for the elucidation of its structure.

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the naphthalene ring system will likely appear as a set of multiplets, with some protons shifted downfield due to the deshielding effect of the carbonyl group. Similarly, the protons of the 2-chlorophenyl ring will also give rise to a series of multiplets in the aromatic region. The integration of these signals will correspond to the number of protons on each aromatic ring.

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon atoms directly attached to the chlorine atom and the carbonyl group will have distinct chemical shifts due to the electronic effects of these substituents. By comparing the ¹³C NMR spectrum with that of related compounds such as (2-Chlorophenyl)(phenyl)methanone and naphthalen-1-yl(phenyl)methanone, a detailed assignment of the carbon signals can be achieved. rsc.org

A hypothetical assignment of the ¹³C NMR chemical shifts for this compound, based on the data for related compounds, is presented in the table below.

| Atom | (2-Chlorophenyl)(phenyl)methanone | Naphthalen-1-yl(phenyl)methanone | This compound (Predicted) |

| C=O | 195.4 | 198.1 | ~196-198 |

| C (ipso to C=O, Ph-Cl) | 138.6 | - | ~138 |

| C (ipso to Cl) | 131.3 | - | ~131 |

| C (ipso to C=O, Naphthyl) | - | 136.4 | ~136 |

| Aromatic C | 136.5, 133.8, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7 | 133.7, 133.3, 131.0, 130.5, 128.5, 128.4, 127.8, 127.3, 126.5, 125.7, 124.4 | A complex set of signals between ~124-137 |

Note: The chemical shifts are in ppm and are referenced to an internal standard. The predicted values are approximate and are intended for illustrative purposes.

X-ray Diffraction (XRD) Analysis for Solid-State Conformation (as demonstrated for related compounds)

X-ray diffraction (XRD) analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself may not be publicly available, the conformations of numerous substituted benzophenones have been studied by XRD. researchgate.netnih.gov

These studies reveal that the two aryl rings in benzophenone derivatives are typically twisted out of the plane of the central carbonyl group due to steric hindrance. The dihedral angles between the planes of the two aromatic rings can vary significantly depending on the nature and position of the substituents. researchgate.netnih.gov For example, in 2-amino-2',5-dichlorobenzophenone, a large ring twist of 83.72° has been observed. nih.gov In the case of this compound, significant steric repulsion between the ortho-chloro substituent and the bulky naphthalene ring is expected, which would likely lead to a large dihedral angle between the two aromatic systems.

The crystal structure of a related compound, (4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone, shows a dihedral angle of 58.10° between the naphthalene and benzene (B151609) rings. nih.gov This provides a reasonable model for the likely solid-state conformation of the title compound, where the two aromatic rings are significantly twisted relative to each other.

Laser Flash Photolysis for Excited State Characterization.

Upon excitation with a laser pulse, typically in the UV region, this compound is expected to undergo efficient intersystem crossing from the initially populated singlet excited state (S₁) to a more stable triplet excited state (T₁). This process is characteristic of many aromatic ketones. mdpi.com The resulting triplet state is a diradical species and is typically the key intermediate in subsequent photochemical reactions.

The transient absorption spectrum of the triplet state of an aromatic ketone is characterized by a strong absorption band in the visible region of the electromagnetic spectrum. For instance, the triplet state of benzophenone exhibits a well-defined absorption maximum around 535 nm. mdpi.com It is therefore anticipated that the triplet excited state of this compound would display a transient absorption spectrum with a maximum in a similar wavelength region. The presence of the naphthalene and chlorophenyl moieties may induce a slight shift in the absorption maximum compared to benzophenone.

The decay kinetics of the triplet state can be monitored by measuring the change in absorbance at this characteristic wavelength as a function of time. In an inert solvent, the triplet state will decay back to the ground state via phosphorescence or non-radiative decay. The lifetime of the triplet state is a crucial parameter that can provide insights into its reactivity.

Quenching Studies and Reaction Dynamics

The reactivity of the triplet excited state can be further investigated through quenching experiments. In these experiments, a known concentration of a quenching agent is added to the solution, and the effect on the triplet state lifetime is observed. Quenching can occur through various mechanisms, including energy transfer and electron transfer. mdpi.com

Naphthalene and its derivatives are well-known triplet quenchers. scispace.comacs.org In a hypothetical quenching experiment with a suitable quencher (Q), the following processes would be expected:

Triplet-Triplet Energy Transfer: If the triplet energy of the quencher is lower than that of this compound, energy transfer can occur, leading to the formation of the triplet state of the quencher. This process can be monitored by observing the decay of the ketone's triplet absorption and the concomitant growth of the quencher's triplet absorption.

Electron Transfer: Depending on the redox potentials of the excited ketone and the quencher, electron transfer may also take place, resulting in the formation of a radical ion pair.

The rate constant for quenching (k₋q) can be determined from a Stern-Volmer analysis, where the reciprocal of the triplet lifetime is plotted against the quencher concentration.

The following table summarizes the expected key parameters that would be determined from a laser flash photolysis study of this compound. The values are hypothetical and based on data for analogous aromatic ketones.

| Parameter | Symbol | Expected Value/Observation | Significance |

| Triplet-Triplet Absorption Maximum | λₘₐₓ(T-T) | 500-600 nm | Characteristic wavelength for monitoring the triplet excited state. |

| Triplet Lifetime (in inert solvent) | τₜ | Microseconds (µs) | Intrinsic reactivity of the triplet state. |

| Quenching Rate Constant | k₋q | ~10⁹ - 10¹⁰ M⁻¹s⁻¹ | Efficiency of interaction with a quenching agent. |

Hypothetical Transient Decay Kinetics

The decay of the triplet transient absorption is expected to follow pseudo-first-order kinetics. The observed rate constant (k₋obs) would be a sum of the rate constant for the natural decay of the triplet (k₀) and the rate constant for quenching multiplied by the quencher concentration ([Q]):

k₋obs = k₀ + k₋q[Q]

A plot of k₋obs versus [Q] would yield a straight line with a slope equal to k₋q and an intercept of k₀. This analysis would provide quantitative information about the reactivity of the triplet excited state of this compound.

Computational Chemistry and Theoretical Investigations of 2 Chlorophenyl Naphthalen 1 Yl Methanone and Aromatic Ketone Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict the properties of aromatic ketones.

The first step in a theoretical investigation is typically to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. researchgate.net For (2-Chlorophenyl)(naphthalen-1-yl)methanone, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found.

The optimized geometry reveals crucial structural parameters. The dihedral angles between the plane of the carbonyl group and the planes of the 2-chlorophenyl and naphthalen-1-yl rings are of particular interest. Steric hindrance between the bulky aromatic rings and the carbonyl oxygen likely forces them to be twisted out of plane relative to each other. DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can precisely predict these bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The correlation between calculated and experimental data for similar molecules has shown a high degree of accuracy. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | Indicates the strength and electronic nature of the carbonyl bond. Typically around 1.2 Å. |

| C-C Bond Lengths (Ketone-Ring) | The distances between the carbonyl carbon and the attached aromatic rings. | Reflects the degree of single-bond character and steric strain. |

| Dihedral Angles | The angles between the planes of the aromatic rings and the carbonyl group. | Determines the overall 3D shape and degree of electronic conjugation between the π-systems. |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This gap is crucial for understanding the molecule's electronic absorption spectra and its potential as a photosensitizer. For aromatic ketones, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the electron-withdrawing carbonyl group and associated π-systems. The presence of functional groups, such as the chloro group and the extended naphthalene (B1677914) system, can modulate the energies of these orbitals and thus the band gap. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting character. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. researchgate.net | A key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. mdpi.com |

DFT calculations can map the distribution of electron density across the molecule, revealing its electrostatic potential and identifying regions that are electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map visually represents this, with negative potential (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive potential (blue) showing electron-deficient areas susceptible to nucleophilic attack. researchgate.net

Excited-State Dynamics and Photoreactivity Modeling

Theoretical modeling is essential for understanding what happens after a molecule absorbs light and enters an excited state. These computational studies can trace the pathways of energy dissipation, including photochemical reactions and charge transfer processes.

Aromatic ketones are known to undergo photochemical reactions, with the Norrish Type I reaction being a primary pathway. wikipedia.org This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) upon photoexcitation. wikipedia.org The molecule absorbs a photon, promoting it to an excited singlet state, which can then convert to a more stable triplet state. From either state, the α-bond can break, forming two radical intermediates. wikipedia.org

For this compound, two possible Norrish Type I cleavage pathways exist:

Cleavage of the bond between the carbonyl carbon and the 2-chlorophenyl ring, yielding a naphthalen-1-ylcarbonyl radical and a 2-chlorophenyl radical.

Cleavage of the bond between the carbonyl carbon and the naphthalen-1-yl ring, yielding a 2-chlorobenzoyl radical and a naphthalen-1-yl radical.

Theoretical models can calculate the bond dissociation energies and the energy barriers for these pathways to predict which cleavage is more likely to occur. The stability of the resulting radical fragments is a key factor in determining the dominant reaction path. wikipedia.org

Upon photoexcitation, many donor-acceptor molecules exhibit Intramolecular Charge Transfer (ICT), where electron density moves from an electron-donor part of the molecule to an electron-acceptor part. d-nb.info In this compound, the naphthalene and chlorophenyl rings can act as donors, while the carbonyl group is the primary acceptor. This ICT process leads to the formation of a highly polar excited state with a significantly larger dipole moment than the ground state. nih.gov

Computational studies, such as Time-Dependent DFT (TD-DFT), can model the nature of this excited state. d-nb.info For naphthalene derivatives, there has been extensive study into whether the emissive ICT state is planar (Planar Intramolecular Charge Transfer - PICT) or involves twisting around a C-N or C-C bond (Twisted Intramolecular Charge Transfer - TICT). mdpi.comdoaj.org Theoretical calculations help elucidate the geometric changes that occur in the excited state, such as the planarization or twisting of the aromatic rings, which dictates the photophysical properties like fluorescence. nih.govmdpi.com These models can predict the evolution of the excited state and its decay pathways, whether through fluorescence, intersystem crossing to a triplet state, or photochemical reaction. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of aromatic ketones. nih.gov By modeling reactions at a molecular level, theoretical studies provide deep insights into transient species and energetic landscapes that are often inaccessible through experimental methods alone. nih.govrsc.org Density Functional Theory (DFT) and other ab initio methods are frequently employed to map out potential energy surfaces, identify intermediates, and characterize the transition states that govern the course of a chemical transformation. nih.govescholarship.org These computational investigations are crucial for interpreting experimental outcomes and for the rational design of new catalysts and reaction pathways. nih.govnih.gov

Activation Energy Barriers and Transition State Analysis

A cornerstone of mechanistic studies is the determination of activation energy barriers (Ea), which represent the minimum energy required for a reaction to occur. fossee.in Computationally, this involves locating the first-order saddle point on the potential energy surface, known as the transition state (TS). fossee.in The transition state is a hypothetical species between reactants and products that is central to understanding reaction rates and pathways. fossee.in Vibrational frequency analysis is used to confirm a calculated structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For aromatic ketone systems, transition state analysis helps to elucidate mechanisms ranging from nucleophilic additions to photochemical cyclizations and metal-catalyzed C-H activations. nih.govrsc.orgacs.org For example, in the Norrish Type II reaction of 2-pentanone, a six-membered cyclic transition state is involved in the intramolecular hydrogen abstraction by the carbonyl oxygen, a common mechanistic motif in ketone chemistry. researchgate.net The calculated activation energy for such processes provides a quantitative measure of the reaction's feasibility. mdpi.com Small errors in computed transition state energies, even less than 1 kcal/mol, can significantly impact the predicted selectivity due to the exponential relationship between activation energies and rate constants. nih.gov

Table 1: Computed Activation Free Energies for Selected Reactions

This table presents computationally determined activation free energies (ΔG‡) for key steps in different reaction types involving ketone or related systems, illustrating the energy barriers that control reaction kinetics.

| Reaction / System | Step | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Electrophilic Aminoalkenylation of Pyrrole | Protonation of ynamide | 11.8 | B3LYP-D/def2-SVP | pku.edu.cn |

| Electrophilic Aminoalkenylation of Pyrrole | Electrophilic addition | 2.8 | B3LYP-D/def2-SVP | pku.edu.cn |

| SN2 Reaction with 14CH3I | Methylation | >12 | ωB97XD/def2-TZVP//ωB97XD/def2-SVP | nih.gov |

| Pyramidal N-inversion | Inversion | <5 | ωB97XD/def2-TZVP//ωB97XD/def2-SVP | nih.gov |

Rationalization of Selectivity and Catalytic Activity

Computational methods provide a powerful framework for rationalizing the chemo-, regio-, and stereoselectivity observed in reactions involving aromatic ketones. By comparing the activation barriers of competing reaction pathways, researchers can predict the dominant product under kinetic control. mdpi.com

A notable example is the computational rationalization of selective C-H and C-F bond activations of fluoroaromatic ketones by cobalt complexes. nih.gov Theoretical studies have shown that selectivity is influenced by three main factors: the oxidation state of the metal center, the nature of the anchoring group on the substrate (e.g., imine vs. ketone), and the number of fluorine substituents on the aromatic ring. nih.gov For instance, calculations revealed that a Co(PMe₃)₄ complex favors C-F activation, whereas a CoMe(PMe₃)₄ complex prefers C-H activation. nih.gov

Similarly, in the dual cobalt-copper light-driven catalytic reduction of aromatic ketones, DFT modeling supported the existence of a common cobalt hydride intermediate responsible for the reduction. rsc.org The unique selectivity for reducing aromatic ketones in the presence of other functional groups like aliphatic aldehydes or alkenes was rationalized through reactivity studies and computational modeling. rsc.org This predictive capability is crucial for the design of more efficient and selective catalysts. nih.gov

Table 2: Factors Influencing Selectivity in Fluoroaromatic Ketone Activation

This table summarizes key factors identified through computational studies that determine the outcome of C-H versus C-F bond activation in reactions of fluoroaromatic ketones with cobalt complexes.

| Factor | Influence on Selectivity | Computational Insight | Reference |

|---|---|---|---|

| Metal Center Oxidation State | Determines preference for C-H vs. C-F activation. | Co(0) in Co(PMe₃)₄ favors C-F activation, while Co(I) in CoMe(PMe₃)₄ prefers C-H activation. | nih.gov |

| Substrate Anchoring Group | Affects the viability of different activation pathways. | The imine group in 2,6-difluorobenzophenone (B1294998) imine shows different reactivity compared to the ketone group. | nih.gov |

| Fluoroatom Substitution | Impacts the thermodynamic and kinetic properties of the activation pathways. | The number and position of fluorine atoms on the aromatic ring alter the energetics of C-H and C-F bond cleavage. | nih.gov |

Electroreductive Intramolecular Coupling Theoretical Studies

Theoretical studies have been instrumental in elucidating the mechanisms of electroreductive intramolecular coupling of nonconjugated aromatic ketones. nih.govacs.org This class of reactions allows for the formation of cyclic alcohols through a carbon-carbon bond formation between the ketone carbonyl and an aromatic ring within the same molecule. acs.org

Computational investigations using ab initio and DFT methods have confirmed that the reaction proceeds through the formation of a ketyl radical, generated by a one-electron transfer to the ketone. nih.govacs.org The subsequent intramolecular coupling step is the key bond-forming event, and its regioselectivity is determined by the relative stabilities of the transition states leading to different cyclized products. nih.gov For instance, in the electroreductive cyclization of 5-phenylpentan-2-one, calculations correctly predicted the experimentally observed high preference for endo-trans selectivity. nih.govacs.org These computational results align well with experimental findings, validating the proposed mechanism involving the intramolecular coupling of ketyl radicals. nih.govacs.org Such studies are vital for understanding and predicting the outcomes of electrochemically-driven synthetic methods. nih.govrsc.org

Table 3: Predicted Selectivity in Electroreductive Cyclization

This table shows the computationally predicted and experimentally confirmed selectivity for the electroreductive intramolecular coupling of various ketones, as determined by transition state analysis.

| Substrate | Predicted Selectivity | Computational Method | Experimental Agreement | Reference |

|---|---|---|---|---|

| Hept-6-en-2-one | exo-trans | UHF/6-311++G** & UB3LYP/6-311++G | High | nih.govacs.org |

| Octa-7-en-2-one | exo-trans | UHF/6-311++G & UB3LYP/6-311++G | High | nih.govacs.org |

| 5-Phenylpentan-2-one | endo-trans | UHF/6-311++G & UB3LYP/6-311++G** | High | nih.govacs.org |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies for Complex Systems

For large molecular systems, such as an aromatic ketone reacting within an enzyme active site or in a complex solvent environment, full quantum mechanics (QM) calculations can be computationally prohibitive. wikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer an elegant solution by partitioning the system into two regions. nih.gov The chemically active part, where bond breaking and forming occurs (e.g., the ketone substrate and key catalytic residues), is treated with a high-level QM method to ensure accuracy. frontiersin.org The surrounding environment (e.g., the rest of the protein, solvent molecules) is described using a less computationally demanding molecular mechanics (MM) force field. nih.gov

The development of multiscale models for complex chemical systems, for which the 2013 Nobel Prize in Chemistry was awarded, has revolutionized the study of enzymatic reactions and other condensed-phase processes. wikipedia.org In a QM/MM simulation, the interaction between the QM and MM regions is crucial and can be handled at different levels of theory, such as mechanical embedding, electronic embedding, or polarized embedding. wikipedia.org Electronic embedding, for instance, allows the QM electron density to be polarized by the electrostatic field of the MM atoms, providing a more realistic model. q-chem.com

QM/MM simulations have been successfully applied to study a vast number of chemical reactions in condensed phases, providing insights into reaction mechanisms, the influence of specific amino acid residues, and other properties that are difficult to probe experimentally. nih.govresearchgate.net This approach is particularly well-suited for studying aromatic ketone systems in biological contexts or for accurately modeling solvation effects on reaction pathways. frontiersin.org

Chemical Reactivity and Transformations of 2 Chlorophenyl Naphthalen 1 Yl Methanone and Diaryl Ketone Frameworks

Carbonyl Group Transformations

The carbonyl group in diaryl ketones like (2-Chlorophenyl)(naphthalen-1-yl)methanone is a key site for synthetic modifications. Its reactivity allows for selective oxidation, reduction, and conversion to other functional groups.

Selective Oxidation Reactions, including Baeyer-Villiger Rearrangement

The Baeyer-Villiger rearrangement is a notable oxidation reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxyacids or hydrogen peroxide. researchgate.neteurekaselect.com The mechanism involves the nucleophilic attack of the peracid on the carbonyl carbon, followed by a rearrangement where one of the aryl groups migrates. researchgate.net

The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. Generally, the group that can better stabilize a positive charge is more likely to migrate. nih.gov For unsymmetrical diaryl ketones, the migratory aptitude is influenced by the electronic properties of the aryl substituents. In the case of this compound, the migratory aptitude of the 2-chlorophenyl group versus the naphthalen-1-yl group would dictate the final ester product.

While specific studies on the Baeyer-Villiger rearrangement of this compound are not prevalent, the general principles suggest that either of the two possible ester products could be formed, as depicted in the following reaction scheme:

General Scheme for Baeyer-Villiger Rearrangement:

Aromatic Ring Functionalization and Derivatization.

Cross-Coupling and Cross-Electrophile Couplings for Diaryl Ketone Synthesis

The synthesis of diaryl ketones, including this compound, is efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer a powerful means to construct the central carbonyl bridge between two distinct aryl moieties. Prominent among these are the Suzuki-Miyaura, Hiyama, and carbonylative cross-coupling reactions, each utilizing different organometallic reagents and reaction conditions. More recently, cross-electrophile coupling has emerged as a valuable alternative that avoids the pre-formation of organometallic nucleophiles.

The Suzuki-Miyaura cross-coupling is a widely employed method for C-C bond formation, and its application in the synthesis of diaryl ketones is well-established. sciforum.netmdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. mdpi.com For the synthesis of this compound, this could involve the reaction of 2-chlorobenzoyl chloride with naphthalene-1-boronic acid or 1-naphthalenecarbonyl chloride with (2-chlorophenyl)boronic acid. The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated, making it a robust synthetic tool. mdpi.comnih.gov

The Hiyama coupling presents another effective strategy, utilizing organosilanes as the coupling partners for organic halides. organic-chemistry.orgnih.gov This palladium-catalyzed reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base, to facilitate transmetalation. organic-chemistry.org The synthesis of this compound via a Hiyama coupling would likely involve the reaction of an appropriate aryl halide with an aryl organosilane, such as 2-chlorophenyltrifluorosilane with 1-iodonaphthalene (B165133) in the presence of a palladium catalyst. nih.gov

Carbonylative cross-coupling reactions introduce a carbonyl group directly into the molecule, often from carbon monoxide gas or a surrogate. researchgate.netrsc.org This approach is particularly useful for synthesizing ketones from aryl halides and a suitable coupling partner. For instance, a carbonylative Suzuki coupling of 4,4'-diiodobiphenyl (B1208875) with naphthalene-1-ylboronic acid has been reported to yield biphenyl-4,4'-diylbis(naphthalene-1-ylmethanone), demonstrating the utility of this method for creating complex diaryl ketones. asianpubs.org A similar strategy could be envisioned for the synthesis of this compound.

Cross-electrophile couplings represent a more recent advancement where two different electrophiles are coupled in the presence of a reducing agent. chemistryviews.org This method circumvents the need for pre-formed organometallic reagents. chemistryviews.org The coupling of aryl chlorides with other organic halides is a challenging but increasingly feasible transformation within this class of reactions. nih.gov A potential cross-electrophile approach to this compound could involve the reductive coupling of 1-chloronaphthalene (B1664548) and 2-chlorobenzoyl chloride.

| Reaction Type | Aryl Source 1 | Aryl Source 2 | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide/Acyl Halide | Arylboronic Acid | Palladium Catalyst, Base | High functional group tolerance, commercially available reagents. sciforum.netmdpi.com |

| Hiyama Coupling | Aryl Halide | Aryl Organosilane | Palladium Catalyst, Activator (e.g., F⁻) | Utilizes stable and less toxic organosilanes. organic-chemistry.orgnih.gov |

| Carbonylative Coupling | Aryl Halide | Organometallic Reagent | Palladium Catalyst, CO source | Direct incorporation of the carbonyl group. researchgate.netasianpubs.org |

| Cross-Electrophile Coupling | Aryl Halide | Aryl Halide/Acyl Halide | Nickel/Photoredox Catalyst, Reductant | Avoids pre-formed organometallic nucleophiles. chemistryviews.orgnih.gov |

Radical Chemistry and Intermediates, including Ketyl Radicals

The radical chemistry of diaryl ketones like this compound is primarily characterized by the formation of ketyl radicals. A ketyl radical is a radical anion formed by the single-electron reduction of a ketone. This transformation fundamentally alters the reactivity of the carbonyl group, converting the electrophilic carbonyl carbon into a nucleophilic radical center.

The generation of ketyl radicals from diaryl ketones can be achieved through various methods, including chemical reduction with alkali metals (e.g., sodium or potassium), photochemical single-electron transfer (SET), or through electrochemical reduction. The resulting ketyl radical is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Once formed, the ketyl radical of this compound can undergo several characteristic reactions. One of the most common is dimerization, leading to the formation of a pinacol (B44631). This pinacol coupling reaction involves the combination of two ketyl radicals to form a new C-C bond, resulting in a 1,2-diol.

Furthermore, these ketyl radical intermediates can participate in intermolecular and intramolecular coupling reactions with suitable radical acceptors, such as alkenes or other unsaturated systems. This reactivity provides a powerful tool for the construction of complex molecular architectures. The specific substitution pattern of this compound, with a chloro substituent on one phenyl ring and a naphthyl group, will influence the electronic properties and subsequent reactivity of the corresponding ketyl radical.

| Radical Species | Method of Generation | Key Reactions | Significance |

| Ketyl Radical | Single-electron reduction (chemical, photochemical, electrochemical) | Dimerization (Pinacol coupling), Intermolecular/Intramolecular C-C bond formation | Umpolung of carbonyl reactivity, formation of C-C bonds. |

Intramolecular Cyclizations and Annulations in Synthesis

The diaryl ketone framework of this compound and its derivatives can serve as a precursor for the synthesis of various cyclic and polycyclic compounds through intramolecular cyclization and annulation reactions. These transformations are valuable for constructing complex molecular skeletons.

One potential intramolecular reaction for a suitably substituted derivative of this compound is a Brønsted acid-promoted cationic cyclization. For instance, o-(1-arylvinyl) acetophenone (B1666503) derivatives have been shown to undergo intramolecular cyclization in the presence of TsNHNH2 and a Brønsted acid to yield polysubstituted indenes. rsc.org A similar strategy could potentially be applied to a derivative of this compound bearing an appropriate vinyl group to construct a new ring system.

Furthermore, intramolecular cyclizations can be facilitated by transition metal catalysis. For example, the intramolecular cyclization of (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone has been reported, highlighting the potential for the chloro-substituted phenyl ring to participate in ring-forming reactions. researchgate.net Depending on the reaction conditions and the presence of other functional groups, the this compound core could undergo cyclization to form fused heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key synthetic strategy. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) reaction to form a six-membered ring. While not directly applicable to this compound itself, derivatives of this diaryl ketone could be designed to undergo such annulation processes to build more complex polycyclic structures. The reactivity of the carbonyl group and the potential for functionalization of the aryl rings provide opportunities for a variety of annulation strategies.

| Reaction Type | Substrate Requirement | Conditions | Product Type |

| Cationic Cyclization | Presence of a reactive vinyl or similar group | Brønsted Acid | Fused carbocycles (e.g., indenes) rsc.org |

| Transition Metal-Catalyzed Cyclization | Appropriate functional groups for cross-coupling | Transition Metal Catalyst (e.g., Palladium) | Fused heterocycles |

| Annulation (e.g., Robinson) | Enolizable ketone and a Michael acceptor | Base or Acid | Fused six-membered rings |

Advanced Applications and Role in Synthetic and Materials Science Research

Building Blocks for Complex Molecular Architectures in Organic Synthesis.

While specific documented applications of (2-Chlorophenyl)(naphthalen-1-yl)methanone as a direct building block for complex molecular architectures are not extensively detailed in publicly available literature, its structural components—a chlorinated phenyl group and a naphthalene (B1677914) moiety linked by a ketone—suggest its potential as a valuable intermediate in organic synthesis. The presence of the reactive carbonyl group, along with the distinct electronic and steric properties of the aromatic rings, allows for a variety of chemical transformations.

The general reactivity of diaryl ketones suggests that this compound could participate in reactions such as:

Nucleophilic additions to the carbonyl group, leading to the formation of alcohols, which can be further functionalized.

Reductions of the ketone to a methylene (B1212753) group, providing a flexible linker between the two aromatic systems.

Coupling reactions involving the chloro-substituent on the phenyl ring, enabling the introduction of new functional groups or the formation of larger, more complex systems.

Electrophilic substitution reactions on the naphthalene and chlorophenyl rings, allowing for further derivatization.

Precursors for Poly(aryl ether ketone)s and Related High-Performance Polymers.

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PAEKs typically involves the nucleophilic aromatic substitution reaction between an activated dihalide monomer and a bisphenolate salt.

The structure of this compound suggests its potential, after suitable modification, to be used as a monomer in the synthesis of PAEKs. For instance, hydroxylation of both the naphthalene and phenyl rings would yield a bisphenol monomer. Alternatively, the introduction of another halogen on the naphthalene ring would create a dihalide monomer.

The incorporation of the bulky and rigid naphthalene unit into a PAEK backbone would be expected to influence the polymer's properties, potentially leading to:

Increased glass transition temperature (Tg) due to restricted chain mobility.

Enhanced thermal stability.

Modified solubility characteristics.

While the general principles of PAEK synthesis are well-established, specific research detailing the use of this compound as a direct precursor for these high-performance polymers is not prominently featured in the reviewed literature.

Contributions to Unimolecular Fragment Coupling (UFC) and Single Carbon Atom Doping (SCAD) Strategies.

Unimolecular Fragment Coupling (UFC) and Single Carbon Atom Doping (SCAD) represent advanced strategies in synthetic chemistry for the precise construction of complex organic molecules. These methodologies often rely on the strategic cleavage and formation of carbon-carbon bonds.

Aromatic ketones can be involved in C-C bond activation reactions, sometimes driven by the formation of a stable aromatic system. While these general principles exist, there is no specific information in the available scientific literature to suggest that this compound has been utilized in the context of Unimolecular Fragment Coupling or Single Carbon Atom Doping strategies. The application of this particular compound in these highly specialized areas of synthetic chemistry remains to be explored and documented.

Design of Photofunctional Materials, as a class of aromatic ketones/benzophenones.

Aromatic ketones, and specifically benzophenone (B1666685) derivatives, are a cornerstone in the development of photofunctional materials due to their rich photochemistry. nih.gov The benzophenone framework is known for its efficient intersystem crossing (ISC) from the excited singlet state to the triplet state. preprints.org This property is fundamental to its application in various light-driven processes.

This compound, as a derivative of this class, is expected to exhibit interesting photophysical properties. The presence of the naphthalene moiety can influence the absorption and emission characteristics, while the chlorine atom can affect the rate of intersystem crossing through the heavy-atom effect.

The general applications of benzophenone and its derivatives in photofunctional materials include:

Photoinitiators: In their triplet state, benzophenones can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate a polymerization reaction. This makes them valuable as photoinitiators for UV curing of coatings, inks, and adhesives. rsc.org

Organic Light-Emitting Diodes (OLEDs): The benzophenone core can act as an electron-deficient unit in the design of host and emitter materials for OLEDs. mdpi.com By functionalizing the core with suitable donor groups, it is possible to create molecules with thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLED devices. preprints.org

Photosensitizers: Benzophenones can absorb light energy and transfer it to other molecules, a process known as photosensitization. This is utilized in various photochemical reactions and has been explored in photodynamic therapy. nih.gov

Emerging Research Directions and Future Outlook in Diaryl Ketone Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of diaryl ketones to minimize environmental impact and enhance safety. This paradigm shift involves the use of eco-friendly solvents, alternative energy sources, and atom-economical reaction designs.

A significant area of innovation is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Water, as a solvent, is highly desirable due to its non-toxic and non-flammable nature. Researchers have developed visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones in water, using air as the oxidant. chemistryviews.org This method is not only environmentally friendly but also economical and can be performed under mild, room-temperature conditions. chemistryviews.org Bio-based solvents are also gaining traction. For instance, γ-Valerolactone (GVL) and newly proposed 1,3-dioxolane (B20135) compounds, derived from lactic acid and formaldehyde, are being explored as effective green polar aprotic solvents for reactions that can be applied to diaryl ketone synthesis. rsc.org

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, represents another frontier in green synthesis. nih.gov This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. Furthermore, the development of catalytic systems that utilize benign oxidants like molecular oxygen (O2) is a key goal. yedarnd.com Polyoxometalate (POM) catalysts, for example, can facilitate aerobic oxidation reactions, offering a highly selective and efficient "green" pathway to ketones. yedarnd.com

| Green Chemistry Approach | Description | Key Advantages | Source |

|---|---|---|---|

| Aqueous Photochemical Reaction | Visible-light-induced aerobic C-H oxidation using CeCl₃ as a photosensitizer in water. | Uses air as an oxidant and water as a solvent; mild conditions; environmentally friendly. | chemistryviews.org |

| Bio-based Solvents | Use of solvents like γ-Valerolactone (GVL) and 5-methyl-1,3-dioxolane-4-one (LA-H,H) derived from renewable resources. | Reduces reliance on fossil-based solvents; biodegradable; lower toxicity. | rsc.org |

| Mechanochemistry | Solvent-free or low-solvent reactions conducted by mechanical grinding. | Reduces solvent waste; energy-efficient; can improve reaction rates and selectivity. | nih.gov |

| Aerobic Oxidation Catalysis | Employing Polyoxometalate (POM) catalysts to facilitate C-C bond cleavage using molecular oxygen. | Utilizes a benign oxidant (O₂); highly selective product formation; catalyst can be regenerated. | yedarnd.com |

Development of Next-Generation Catalytic Systems

The development of novel catalytic systems is central to advancing the synthesis of diaryl ketones, including (2-Chlorophenyl)(naphthalen-1-yl)methanone. Research is focused on creating catalysts that are more efficient, selective, robust, and versatile.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of diaryl ketone synthesis, but modern iterations are significantly more sophisticated. Innovations include the development of phosphine-free catalyst systems, such as using the simple complex Pd(dba)₂, which can effectively convert aryl thioesters to diaryl ketones in good yields. rsc.org Another advancement is the use of in situ generated carbon monoxide (CO) from safe and effective carbonyl surrogates like BrCF₂CO₂Et in carbonylative Suzuki–Miyaura reactions. rsc.org This approach avoids the handling of toxic, high-pressure CO gas, making the process more practical and safer. researchgate.net

Beyond traditional cross-coupling, palladium catalysts are being engineered for direct C-H bond activation. The use of specialized picolinamide (B142947) ligands enables the synthesis of diaryl ketones directly from aldehydes and (hetero)aryl halides, offering a more atom-economical route. acs.org Furthermore, photocatalysis is emerging as a powerful tool, enabling the transformation of abundant precursors like carboxylic acids into ketones through radical-based strategies under mild conditions. rsc.org

| Catalytic System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Palladium / Picolinamide Ligands | C–H Bond Activation | Synthesizes ketones from aldehydes and aryl halides; good to excellent yields, even at gram-scale. | acs.org |

| Palladium / CO Surrogates | Carbonylative Suzuki–Miyaura | Avoids direct use of CO gas by employing surrogates like BrCF₂CO₂Et; pragmatic and efficient. | rsc.org |

| Pd(dba)₂ (Phosphine-free) | Fukuyama Coupling | Simplifies the catalytic system for coupling thioesters and organozinc reagents. | rsc.org |

| Photocatalysis with Carboxylic Acids | Radical-Based Ketone Synthesis | Utilizes abundant and low-cost starting materials; circumvents limitations of two-electron systems. | rsc.org |

| Cu-Pd Alloy Nanoparticles | Decarbonylation | CeO₂-supported nanoparticles for the catalytic decarbonylation of diaryl ketones. | chemrxiv.org |

Exploration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are invaluable tools for gaining real-time insights into the complex transformations involved in diaryl ketone synthesis.

In-situ Infrared (IR) spectroscopy, often referred to as ReactIR, is a powerful technique for tracking the concentration changes of reactants, intermediates, and products throughout a reaction. acs.org In the context of Friedel-Crafts acylation, a classic method for preparing aryl ketones, in-situ IR studies have been used to identify key intermediates, such as the MCl₃ adducts of acetyl chloride and the acetylium ion, providing direct evidence for the reaction mechanism. rsc.org This real-time data allows chemists to understand reaction profiles, identify bottlenecks, and ensure reaction completion without the need for offline sampling and analysis. spectroscopyonline.com

These spectroscopic tools are not limited to mechanistic studies. They are essential for process development, enabling the rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and ensuring process safety and reproducibility, particularly in industrial settings. spectroscopyonline.com The ability to observe transient and labile intermediate species, which would otherwise be undetectable through conventional offline analysis, is a key advantage of this approach. spectroscopyonline.com

Computational Design and Prediction of Novel Diaryl Ketone Reactivity and Selectivity

Computational chemistry has become an indispensable partner to experimental synthesis, providing deep insights into reaction mechanisms and enabling the predictive design of catalysts and substrates. Density Functional Theory (DFT) is a particularly powerful tool used to model the electronic structure and energetics of molecules and transition states.

In the realm of diaryl ketone synthesis, computational studies are used to elucidate complex reaction pathways. For instance, DFT calculations have been employed to analyze the enantioselective palladium-catalyzed α-arylation of ketones. acs.org By computing the entire reaction energy profile, researchers can identify the rate-determining and stereo-determining steps. acs.org This analysis reveals the subtle non-covalent interactions, such as steric repulsions or stabilizing C-H···O contacts, within the transition state that dictate which enantiomer of the product is preferentially formed. acs.org

Computational models also guide the design of new reactions. For example, in the development of a light-driven, transition-metal-free decarbonylation of diaryl ketones, computational methods were used to investigate and propose a plausible reaction mechanism starting from the excited triplet state of the ketone. nih.gov Similarly, studies on the enantioselective synthesis of α,α-diarylketones have used computational analysis to show that C-H/π and π-π interactions are crucial for achieving high stereocontrol. nih.gov This predictive power accelerates the discovery process, allowing scientists to screen potential catalysts and substrates in silico before committing to resource-intensive laboratory experiments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Chlorophenyl)(naphthalen-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : Reacting 2-chlorobenzene with naphthalene-1-carbonyl chloride using AlCl₃ as a Lewis acid catalyst. Optimal conditions include anhydrous solvents (e.g., CH₂Cl₂) and reflux temperatures (40–60°C). Yields vary with stoichiometry and catalyst purity .

- Palladium-Catalyzed Annulations : Aryne intermediates generated from 2-(2-iodophenoxy) precursors react with ketones under Pd catalysis. Key parameters include ligand choice (e.g., PPh₃) and temperature control (80–100°C) to avoid side reactions .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 60–75 | |

| Pd-Catalyzed Annulation | Pd(OAc)₂/PPh₃ | Toluene | 50–65 |

Q. How is this compound characterized structurally?

- Techniques :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. Hydrogen bonding and torsion angles are critical for validating molecular geometry .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.85–6.58 ppm for aromatic protons) and DEPT experiments confirm regiochemistry and functional groups .

Advanced Research Questions

Q. How can regioselective demethylation be optimized for derivatives of this compound?

- Methodology :

- Use AlCl₃ in CH₂Cl₂ under reflux for selective demethylation. Monitor reaction progress via TLC and isolate products via recrystallization (hexane/CHCl₃). Yield: 75% .

- Key Parameters :

- Molar ratio of AlCl₃ to substrate (5:1) ensures complete conversion.

- Temperature >40°C minimizes byproduct formation.

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Approach :

- Compare experimental shifts with computational predictions (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish naphthalenyl protons (δ 7.4–8.6 ppm) from chlorophenyl groups .

- Case Study : Discrepancies in aromatic proton shifts (Δδ ±0.2 ppm) may arise from solvent polarity or crystallographic packing effects .

Q. How is SHELX employed in crystallographic refinement of this compound?

- Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray data.

Structure Solution : SHELXD for phase problem resolution.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Example: C–Cl bond lengths refined to 1.74–1.76 Å, consistent with similar chlorophenyl structures .

Q. What mechanistic insights exist for palladium-catalyzed annulations involving this compound?

- Proposed Mechanism :

Oxidative addition of aryl halide to Pd(0).

Aryne formation via dehalogenation.

Ketone α-arylation through Pd-mediated C–C coupling.

- Rate-limiting step: Aryne generation, influenced by iodide leaving group ability .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches (e.g., 174–180°C vs. 391–391.5 K)?

- Factors :

- Polymorphism: Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability.

- Purity: Residual solvents (e.g., CHCl₃) lower observed melting points. Recrystallization in hexane improves purity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.